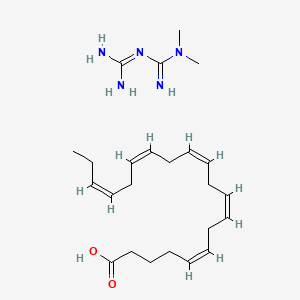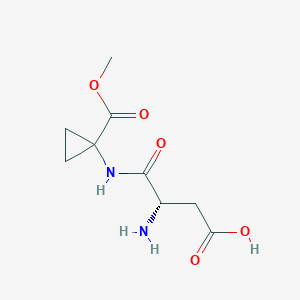
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of L-aspartic acid, which is a naturally occurring amino acid. The presence of a cyclopropane ring in its structure adds to its chemical uniqueness and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the coupling of L-aspartic acid derivatives with cyclopropane carboxylic acid derivatives. One common method involves the use of coupling reagents such as DIC (N,N’-Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) in a solvent like dichloromethane (DCM). The reaction is often carried out under mild conditions, typically at room temperature or slightly elevated temperatures, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods combined with chemical synthesis. For instance, the enzymatic production of α-L-aspartyl derivatives followed by chemical transformation to introduce the cyclopropane ring can be an efficient route. This method leverages the specificity of enzymes to produce high-purity intermediates, which are then chemically modified to yield the final product .
化学反应分析
Types of Reactions
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or halogenated derivatives.
科学研究应用
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This compound may also interfere with protein-protein interactions, thereby modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
Aspartame (L-aspartyl-L-phenylalanine methyl ester): A well-known sweetener with a similar aspartyl structure.
L-alanyl-L-glutamine (Ala-Gln): Another dipeptide with applications in nutrition and medicine.
Uniqueness
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other aspartyl derivatives. This structural feature makes it a valuable compound for studying enzyme interactions and developing new therapeutic agents.
属性
CAS 编号 |
92398-42-0 |
|---|---|
分子式 |
C9H14N2O5 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-[(1-methoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H14N2O5/c1-16-8(15)9(2-3-9)11-7(14)5(10)4-6(12)13/h5H,2-4,10H2,1H3,(H,11,14)(H,12,13)/t5-/m0/s1 |
InChI 键 |
QUIAZCLLUASCDS-YFKPBYRVSA-N |
手性 SMILES |
COC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
COC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
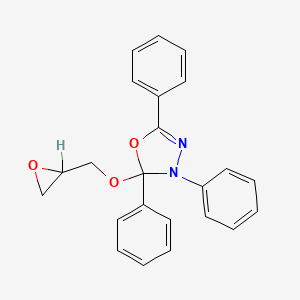
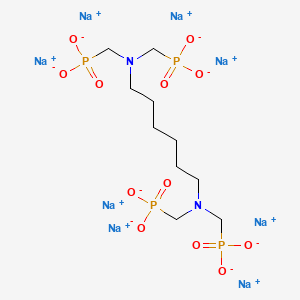

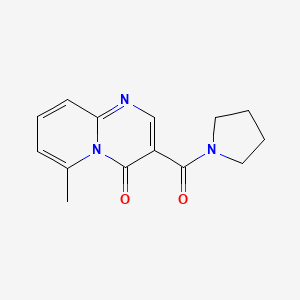
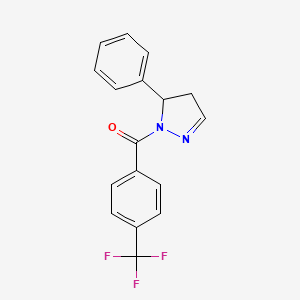


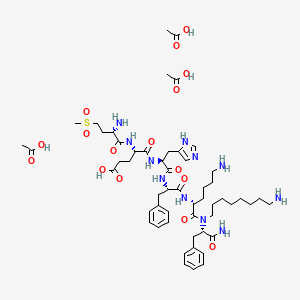
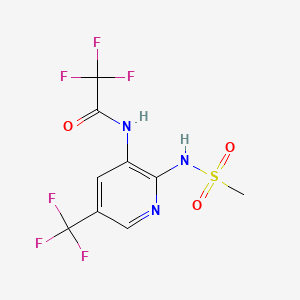
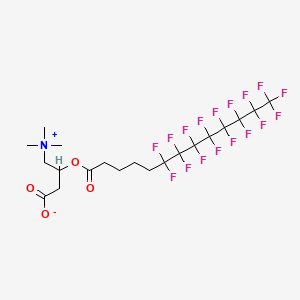
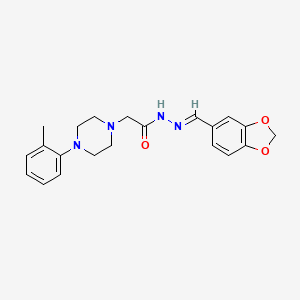
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
